2,3,9,10-Tetrahydroxyberberine
Overview
Description
2,3,9,10-Tetrahydroxyberberine is a naturally occurring alkaloid derived from the plant Coptis chinensis Franch. It is known for its unique chemical structure and significant biological activities. This compound is a derivative of berberine, which is widely recognized for its medicinal properties, particularly in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,9,10-Tetrahydroxyberberine typically involves the hydroxylation of berberine. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the selective hydroxylation at the 2, 3, 9, and 10 positions .
Industrial Production Methods: Industrial production of this compound involves the extraction of berberine from the rhizomes of Coptis chinensis Franch., followed by chemical modification to introduce hydroxyl groups. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,9,10-Tetrahydroxyberberine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives, which exhibit different biological activities and chemical properties .
Scientific Research Applications
2,3,9,10-Tetrahydroxyberberine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex alkaloids.
Biology: Studies have shown its potential in modulating biological pathways and cellular functions.
Medicine: It exhibits significant anti-cancer, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and as a natural dye in the textile industry
Mechanism of Action
The mechanism of action of 2,3,9,10-Tetrahydroxyberberine involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cellular metabolism and signaling.
Pathways Involved: It modulates pathways such as AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK), leading to its therapeutic effects.
Comparison with Similar Compounds
- Demethyleneberberine
- Palmatrubine
- Jatrorrhizine
- Groenlandicine
- Columbamine
- Palmatine
- 1-Methoxyberberine
- Pseudopalmatine
- Dihydropalmatine
Uniqueness: 2,3,9,10-Tetrahydroxyberberine is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. This compound’s ability to modulate multiple biological pathways makes it a valuable molecule for therapeutic research and development .
Properties
IUPAC Name |
5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3,9,10-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-14-2-1-9-5-13-11-7-16(21)15(20)6-10(11)3-4-18(13)8-12(9)17(14)22/h1-2,5-8H,3-4H2,(H3,19,20,21,22)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMYCXNJSCLGA-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC(=C(C3=C2)O)O)C4=CC(=C(C=C41)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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